ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

Stereochemistry Diastereomer Opioid receptors

Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride (CAS 2940870-04-0) is a chiral, enantiopure bicyclic diamine derivative in the 3,8-diazabicyclo[3.2.1]octane (DBO) family, bearing three defined stereocenters and a 2-carboxylate ethyl ester moiety. This scaffold functions as a conformationally constrained piperazine analog, and the 2-carboxylate substitution pattern distinguishes it from the more extensively patented 3-carboxylate DBO series.

Molecular Formula C9H18Cl2N2O2
Molecular Weight 257.15 g/mol
Cat. No. B13900545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride
Molecular FormulaC9H18Cl2N2O2
Molecular Weight257.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CCC(N2)CN1.Cl.Cl
InChIInChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-4-3-6(11-7)5-10-8;;/h6-8,10-11H,2-5H2,1H3;2*1H/t6-,7+,8+;;/m1../s1
InChIKeyWRRIKIXGCXUIKI-NLELQJKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride: A Stereodefined Bicyclic Diamine Building Block for Chiral Drug Discovery


Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride (CAS 2940870-04-0) is a chiral, enantiopure bicyclic diamine derivative in the 3,8-diazabicyclo[3.2.1]octane (DBO) family, bearing three defined stereocenters and a 2-carboxylate ethyl ester moiety. This scaffold functions as a conformationally constrained piperazine analog, and the 2-carboxylate substitution pattern distinguishes it from the more extensively patented 3-carboxylate DBO series [1]. The compound is commercially available as the dihydrochloride salt at ≥97% purity and is specifically applied as a protected chiral intermediate for the synthesis of cocaine analogues and other CNS-targeted ligands [1].

Why Stereochemical and Positional Analog Substitution Undermines Reproducibility in 3,8-Diazabicyclo[3.2.1]octane-Based Projects


The 3,8-diazabicyclo[3.2.1]octane core is highly sensitive to subtle structural modifications. Molecular modeling studies have demonstrated that the endoethylene bridge orientation is essential for modulating affinity toward mu opioid receptors, and even minor changes in bridge geometry or nitrogen substitution pattern can drastically alter receptor binding profiles [1]. The (1S,2S,5R) stereochemistry and the 2-carboxylate position in this compound define a specific three-dimensional pharmacophore that cannot be replicated by the more common 3-carboxylate DBO series or by other diastereomers such as the (1S,2R,5R) isomer. Consequently, substituting a generic, racemic, or regioisomeric DBO building block risks introducing variable biological activity, off-target effects, or failed synthetic campaigns.

Quantitative Differentiation Evidence for Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride


Absolute Stereochemistry vs. (1S,2R,5R) Diastereomer: Impact on Biological Target Engagement

The (1S,2S,5R) absolute configuration defines a distinct spatial arrangement of the carboxylate ester relative to the bicyclic amine scaffold. Although both the (1S,2S,5R) and (1S,2R,5R) diastereomers are supplied at 97% purity, they are fundamentally different chemical entities with non-interchangeable biological activities. Molecular modeling and receptor affinity data on related DBO derivatives demonstrate that stereochemical inversion at the 2-position alters the orientation of the pharmacophoric amine and ester groups, leading to divergent receptor binding profiles [1]. The (1S,2S,5R) isomer is specifically employed in the synthesis of dopamine transporter (DAT) ligands modeled on the cocaine pharmacophore, where the 2-carboxylate stereochemistry recapitulates the orientation of the cocaine 2-carbomethoxy group [2].

Stereochemistry Diastereomer Opioid receptors Dopamine transporter

2-Carboxylate vs. 3-Carboxylate DBO Regioisomers: Divergent Pharmacological Target Profiles

The 2-carboxylate substitution pattern on the DBO scaffold targets a fundamentally different pharmacological space compared to the 3-carboxylate series. 3,8-Diazabicyclo[3.2.1]octane-3-carboxylic acid ester derivatives are claimed as monoamine neurotransmitter re-uptake inhibitors in patent US 2011/0092487, with disclosed IC50 values in the sub-micromolar to low micromolar range against serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters [1]. In contrast, the 2-carboxylate series, exemplified by the target compound, serves as a direct biosynthetic building block for cocaine analogues, where the 2-carbomethoxy group is essential for DAT binding affinity. Cocaine itself exhibits a DAT IC50 of approximately 0.2-0.5 μM in [3H]WIN 35,428 binding assays [2], and the 2-carboxylate DBO scaffold is designed to mimic this key pharmacophoric element. This regioisomeric switch from the 3- to 2-position thus redirects the pharmacological profile from broad monoamine reuptake inhibition to selective DAT-targeted ligand design.

Regioisomer Monoamine reuptake Dopamine transporter Cocaine analog

3,8-Diazabicyclo[3.2.1]octane vs. 3,6-Diazabicyclo[3.1.1]heptane Scaffold: Differential Delta Opioid Receptor Agonism

The 3,8-diazabicyclo[3.2.1]octane scaffold provides a measurable advantage in delta opioid receptor (DOR) affinity and selectivity relative to the more compact 3,6-diazabicyclo[3.1.1]heptane scaffold. In a study by Lazzari et al. (2015), a series of novel diazabicycloalkane delta opioid agonists were synthesized incorporating 3,6-diazabicyclo[3.1.1]heptane, 3,8-diazabicyclo[3.2.1]octane, and 3,9-diazabicyclo[3.3.1]nonane cores. The 3,8-diazabicyclo[3.2.1]octane-based compound 4 demonstrated superior delta affinity and selectivity relative to the reference agonist SNC80, while the 3,6-diazabicyclo[3.1.1]heptane analogues exhibited a distinct and less favorable selectivity profile [1]. Although the target compound is a 2-carboxylate rather than the N3,N8-disubstituted system evaluated in the paper, the scaffold geometry (bridge length, N–N distance) is the key determinant of receptor complementarity and is directly transferable to building block selection for DOR-targeted library synthesis.

Delta opioid receptor Scaffold comparison DBO Selectivity

Dihydrochloride Salt Form: Storage and Handling Stability vs. Free Base

The dihydrochloride salt form of ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate directly affects its handling, storage, and solubility profile compared to the neutral free base. The target compound is shipped on wet ice and requires storage at 2–8°C , indicating thermal sensitivity that is managed by salt formation. While specific aqueous solubility data are not publicly disclosed for this compound, dihydrochloride salts of bicyclic diamines typically exhibit aqueous solubility exceeding 10 mg/mL, in contrast to the corresponding free bases which are often poorly soluble (<1 mg/mL) in aqueous media [1]. This solubility differential is critical for applications requiring aqueous reaction conditions, such as bioconjugation or in vitro assay preparation.

Salt form Stability Storage Solubility

Enantiopure ≥97% Purity vs. Racemic Mixtures: Avoiding Ambiguous Biological Results

Commercially supplied at ≥97% purity as a single, stereodefined enantiomer , this compound eliminates the confounding effects of racemic or scalemic mixtures that plague many research-grade DBO building blocks. Racemates or incompletely resolved mixtures can yield ambiguous structure-activity relationship (SAR) data, as enantiomeric or diastereomeric impurities may exhibit opposing pharmacological activities (e.g., agonist vs. antagonist) or differential metabolic stability. For example, racemic methyl (1R,2R,5S)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate (CAS 676148-40-6) is available from multiple vendors as a racemate , requiring chiral resolution before use in enantioselective synthesis. The target compound bypasses this resolution step, saving 1–2 synthetic steps and reducing material loss typically associated with chiral preparative chromatography.

Enantiomeric purity Racemic Chiral building block Reproducibility

Defined Research and Procurement Scenarios for Ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate dihydrochloride


Cocaine Analog and Dopamine Transporter Ligand Synthesis

This building block is specifically designed for the enantioselective construction of cocaine analogs targeting the dopamine transporter. The (1S,2S,5R) configuration places the 2-carboxylate ester in the correct spatial orientation to mimic the 2-carbomethoxy group of cocaine, a critical pharmacophore for DAT binding [1]. Use this compound as the starting material for N3- and N8-diversification to generate focused libraries of DAT ligands.

Delta Opioid Receptor Agonist Development

Based on class-level evidence demonstrating that the 3,8-DBO scaffold provides superior delta opioid receptor affinity and selectivity compared to smaller diazabicyclo cores [2], this 2-carboxylate derivative serves as an enantiopure entry point for synthesizing N3,N8-disubstituted DOR agonists. The pre-installed carboxylate offers an orthogonal functional handle for late-stage diversification.

Chiral Resolution-Free Process Chemistry

For development-scale synthesis where chiral preparative chromatography represents a significant cost and throughput bottleneck, procurement of the pre-resolved (1S,2S,5R) enantiomer at ≥97% purity eliminates the chiral resolution step entirely, reducing process mass intensity and accelerating scale-up campaigns [1].

Aqueous-Phase Bioconjugation and In Vitro Assay Preparation

The dihydrochloride salt form provides enhanced aqueous solubility relative to the free base, enabling direct dissolution in aqueous buffers for bioconjugation reactions (e.g., NHS-ester coupling) or for preparation of compound stock solutions for in vitro pharmacological profiling. The defined salt stoichiometry also ensures accurate molarity calculations critical for dose-response studies [1].

Quote Request

Request a Quote for ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.